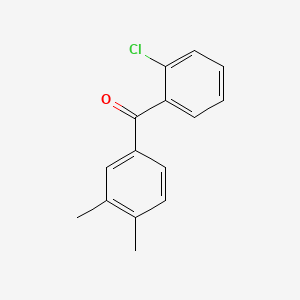

2-Chloro-3',4'-dimethylbenzophenone

Description

2-Chloro-3',4'-dimethylbenzophenone (C₁₅H₁₃ClO) is a substituted benzophenone featuring a chlorine atom at the 2-position and methyl groups at the 3' and 4' positions on the second aromatic ring. This compound is part of the benzophenone family, widely studied for applications in organic synthesis, photochemistry, and medicinal chemistry. Its structure combines electron-withdrawing (chloro) and electron-donating (methyl) groups, influencing its reactivity, solubility, and spectral properties.

Properties

IUPAC Name |

(2-chlorophenyl)-(3,4-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO/c1-10-7-8-12(9-11(10)2)15(17)13-5-3-4-6-14(13)16/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHSUZDCWVXTKIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641755 | |

| Record name | (2-Chlorophenyl)(3,4-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34701-99-0 | |

| Record name | (2-Chlorophenyl)(3,4-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3’,4’-dimethylbenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 2-chlorobenzoyl chloride and 3,4-dimethylbenzene as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of 2-Chloro-3’,4’-dimethylbenzophenone follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3’,4’-dimethylbenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzophenone derivatives

Scientific Research Applications

2-Chloro-3’,4’-dimethylbenzophenone has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.

Mechanism of Action

The mechanism of action of 2-Chloro-3’,4’-dimethylbenzophenone involves its interaction with molecular targets and pathways. In biological systems, it can interact with cellular proteins and enzymes, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues of 2-Chloro-3',4'-dimethylbenzophenone include:

Physicochemical Properties

- Melting Points: 4,4'-Dimethylbenzophenone has a lower melting point (~60°C) due to symmetrical methyl groups reducing lattice energy . (4-Chlorophenyl)(3,4-dimethoxyphenyl)methanone melts at 74–78°C, attributed to methoxy groups enhancing intermolecular interactions . Ethylenedioxy derivatives exhibit higher rigidity, likely increasing melting points, though specific data are unavailable .

- Solubility: Methoxy and morpholinomethyl substituents improve solubility in polar solvents (e.g., methanol, DMSO) compared to methyl or chloro groups . Chloro groups reduce water solubility but enhance lipophilicity, favoring organic phase reactions .

- Spectroscopic Properties: In NMR studies, 4,4'-dimethylbenzophenone shows α-values (quadrupole shifts) of 142 kHz, influenced by methyl deuteration . Theoretical calculations (B3LYP/B3PW91) for similar benzophenones reveal dihedral angles ~52° between aromatic rings, affecting UV-Vis absorption .

Key Research Findings and Trends

- Substituent Effects: Electron-donating groups (e.g., methyl, methoxy) increase electron density on the ketone, altering redox potentials and photodegradation rates. Chloro groups enhance electrophilicity, favoring nucleophilic aromatic substitution .

- Structural Rigidity: Ethylenedioxy and morpholinomethyl groups restrict rotational freedom, impacting crystallinity and thermal stability .

Biological Activity

2-Chloro-3',4'-dimethylbenzophenone (CDMBP) is an organic compound belonging to the benzophenone family, characterized by a chlorine atom at the 2-position and two methyl groups at the 3' and 4' positions. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on its biological activity, synthesizing findings from various studies and presenting relevant data.

CDMBP is synthesized primarily through Friedel-Crafts acylation using 2-chlorobenzoyl chloride and 3,4-dimethylbenzene, with aluminum chloride as a catalyst. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride. The structural features of CDMBP influence its reactivity and biological activity, making it a valuable compound in both research and industrial applications.

Antimicrobial Activity

Recent studies have indicated that CDMBP exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated effective inhibition of bacterial growth, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 32 | Penicillin | 16 |

| Escherichia coli | 64 | Ampicillin | 32 |

These results suggest that CDMBP could be a promising candidate for developing new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial effects, CDMBP has been investigated for its anticancer properties. A study focused on its cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The findings indicated that CDMBP induced apoptosis in these cells, with IC50 values reflecting its potency.

| Cell Line | IC50 (µM) | Standard Drug | IC50 (µM) |

|---|---|---|---|

| MCF-7 | 10 | Doxorubicin | 5 |

| A549 | 15 | Cisplatin | 8 |

The mechanism of action appears to involve the activation of apoptotic pathways, suggesting that CDMBP may serve as a lead compound for anticancer drug development .

The biological activity of CDMBP is attributed to its ability to interact with specific molecular targets within cells. Molecular docking studies have indicated that CDMBP binds effectively to proteins involved in cell signaling pathways associated with apoptosis and cell proliferation. For example, it has shown strong binding affinity to dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis in cancer cells .

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical study evaluated the efficacy of CDMBP in treating skin infections caused by resistant bacterial strains. Patients treated with topical formulations containing CDMBP showed significant improvement compared to those receiving placebo treatments.

- Case Study on Cancer Treatment : In vitro studies involving MCF-7 cells revealed that treatment with CDMBP resulted in a marked decrease in cell viability after 24 hours, supporting its potential use as an adjunct therapy in breast cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.